molecular formula C14H27ClN2O2 B2856724 Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 1909316-16-0

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Cat. No.: B2856724
CAS No.: 1909316-16-0
M. Wt: 290.83
InChI Key: HIMUMVZXCMFHKV-UHFFFAOYSA-N
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Description

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (C₁₄H₂₈N₂O₂·HCl) is a spirocyclic compound characterized by a bicyclic structure with two nitrogen atoms at positions 1 and 6. It is a white, water-insoluble solid synthesized via esterification of 1,8-diazaspiro[5.5]undecane with tert-butanol under inert conditions using acid catalysis . Its primary applications include serving as a basic catalyst, ligand in organic synthesis, and intermediate in drug development and photoelectric materials. Safety protocols emphasize its combustibility and requirement for protective handling .

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUMVZXCMFHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride exhibit significant antimicrobial activity. For instance, studies have shown that related diazaspiro compounds demonstrate efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, comparable to established treatments like rifampicin . This positions the compound as a potential candidate for developing new antitubercular drugs.

Antidiabetic Properties
Additionally, some derivatives of this compound have been evaluated for their antidiabetic effects. They have shown α-glucosidase inhibitory activity that exceeds that of acarbose, a standard antidiabetic medication. This suggests that further exploration could lead to the development of more effective treatments for diabetes .

Catalysis

Phase-Transfer Catalysts
this compound and its analogs are being investigated as phase-transfer catalysts. These compounds facilitate reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), enhancing reaction rates and selectivity. The unique structure of these spiro compounds allows for effective interaction with substrates, improving yields in asymmetric synthesis reactions .

Material Science

Electrolytes and Membrane Materials
The properties of this compound make it suitable for use in electrolytes and membrane materials. Its ionic characteristics can enhance the conductivity of polymer membranes used in fuel cells and batteries. Research into its application as a solid-state electrolyte is ongoing, with promising results indicating improved performance compared to traditional materials .

Data Table: Summary of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntimicrobial ActivityEffective against multidrug-resistant M. tuberculosis
Antidiabetic PropertiesSuperior α-glucosidase inhibition compared to acarbose
CatalysisPhase-Transfer CatalystsEnhanced reaction rates and selectivity in synthesis
Material ScienceElectrolytes and Membrane MaterialsImproved conductivity in polymer membranes

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that certain diazaspiro compounds had potent activity against both sensitive and resistant strains of M. tuberculosis. The findings suggest that modifications to the spiro structure can lead to enhanced antimicrobial properties, making them viable candidates for drug development.

Case Study 2: Catalytic Applications

Research conducted on the use of spiro compounds as phase-transfer catalysts revealed significant improvements in enantioselectivity during asymmetric synthesis reactions. The studies highlighted the ability of these compounds to stabilize transition states effectively, leading to higher yields.

Case Study 3: Electrolytic Performance

Investigations into the use of this compound as a solid-state electrolyte showed promising results in terms of ionic conductivity and stability under various conditions, suggesting potential applications in next-generation battery technologies.

Mechanism of Action

The mechanism of action of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s spirocyclic framework and nitrogen placement distinguish it from analogs. Key comparisons include:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents/Ring Size Key Properties/Applications
Target compound (Not explicitly listed) C₁₄H₂₈N₂O₂·HCl ~294.85 1,8-diaza; spiro[5.5]undecane Basic catalyst, ligand, drug synthesis; low water solubility
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl (236406-55-6) C₁₂H₂₃N₂O₂·HCl 278.79 2,7-diaza; spiro[3.5]nonane Smaller ring size; used in medicinal chemistry for heterocyclic diversification
tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (1158750-00-5) C₁₄H₂₆N₂O₂ 254.37 1,9-diaza; spiro[5.5]undecane Isomeric nitrogen positioning alters steric effects; potential for varied ligand binding
tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate HCl (EN300-391801) C₁₅H₂₉ClN₂O₂ 304.86 4-amino; spiro[5.5]undecane Amino group enhances coordination capacity; used in peptide modifications
tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate HCl (1023595-19-8) C₁₄H₂₈N₂O₂·HCl ~294.85 2,9-diaza; spiro[5.5]undecane Altered nitrogen positions influence electronic properties; employed in high-throughput screening

Biological Activity

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS Number: 1909316-16-0) is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₇ClN₂O₂
  • Molecular Weight : 290.84 g/mol
  • Melting Point : 180–182 °C (decomposes)
  • CAS Number : 1909316-16-0

The compound features a spirocyclic structure that contributes to its unique biological activity. The presence of the diaza group and the tert-butyl ester moiety is significant in modulating its pharmacological properties.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of neuropharmacology and pain management. The following sections summarize key findings from recent studies.

Neuropharmacological Effects

Research indicates that compounds similar to tert-butyl 1,8-diazaspiro[5.5]undecane derivatives exhibit dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists. These interactions are crucial for developing analgesics with reduced side effects compared to traditional opioids.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
m-opioid Receptor AgonismActivation of opioid receptors leading to analgesia
Sigma-1 Receptor AntagonismModulation of pain pathways and neuroprotection
Antimicrobial ActivityInhibition of bacterial growth

Study on Pain Management

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of diazaspiro compounds, including tert-butyl derivatives. The findings demonstrated that these compounds could effectively modulate pain perception through their dual receptor activity, suggesting their potential as novel analgesics with fewer addictive properties than conventional opioids .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related diazaspiro compounds. The study found that certain derivatives exhibited significant inhibition against various bacterial strains, indicating their potential utility in treating infections while also addressing pain management .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainInhibition Zone (mm)Reference
Tert-butyl 1,8-diazaspiro[5.5]undecane hydrochlorideE. coli15
Related Diazaspiro DerivativeStaphylococcus aureus18

Q & A

Basic: What are the key strategies for synthesizing tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic backbone via cyclization or ring-closing metathesis. Key steps include:

  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize reactive amine groups during synthesis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) are used to enhance reaction efficiency, with temperature control (0–50°C) to prevent side reactions .
  • Acid hydrolysis : Final deprotection of the Boc group using hydrochloric acid to yield the hydrochloride salt .
    Critical factors : Reaction time and stoichiometric ratios of reagents (e.g., coupling agents like EDCI/HOBt) must be tightly controlled to achieve >90% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the spirocyclic structure and Boc group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula (e.g., C₁₄H₂₇ClN₂O₂) .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .

Advanced: How can X-ray crystallography resolve structural ambiguities in spirocyclic compounds?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:

  • Conformational analysis : Determines the spatial arrangement of the diazaspiro ring system, which impacts biological activity .
  • Validation of stereochemistry : Resolves ambiguities in chiral centers or isomerism (e.g., axial vs. equatorial substituents) .
    Methodological considerations : Use SHELX software for structure refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced: How do structural modifications influence the compound’s biological activity?

Answer:

  • Ring-size variation : Smaller spiro rings (e.g., 5.5 vs. 4.5) alter binding affinity to targets like acetyl-CoA carboxylase (ACC) due to steric effects .
  • Substituent effects : Adding methyl groups to the spiro backbone enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
    Experimental design : Perform comparative assays (e.g., IC₅₀ measurements) on analogs with systematic structural changes .

Advanced: How to address contradictions in reported synthetic yields or purity data?

Answer:
Discrepancies often arise from:

  • Isomer formation : Undetected diastereomers or regioisomers during synthesis can skew purity assessments. Use chiral HPLC or 2D NMR (e.g., NOESY) for resolution .
  • Incomplete Boc deprotection : Residual Boc groups may inflate molecular weight readings. Confirm via FT-IR (absence of carbonyl stretch at ~1680 cm⁻¹) .

Advanced: What pharmacological targets are associated with this compound?

Answer:

  • ACC inhibition : The spirocyclic core mimics natural ACC substrates, making it a candidate for metabolic disorder therapeutics .
  • GPCR modulation : The diazaspiro structure interacts with G-protein-coupled receptors (e.g., serotonin receptors) in neurological studies .
    Validation : Use radioligand binding assays and in vitro enzymatic inhibition studies with recombinant proteins .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How to design in vivo toxicity studies for this compound?

Answer:

  • Dosage optimization : Start with acute toxicity testing in rodents (OECD 423 guidelines), escalating doses from 10–100 mg/kg .
  • Biomarker analysis : Monitor liver/kidney function (e.g., ALT, creatinine) and histopathology post-administration .
  • Metabolite profiling : Use LC-MS/MS to identify toxic metabolites, particularly from hepatic cytochrome P450 oxidation .

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